molecular formula C7H16Cl2N2 B14102122 3,9-Diazabicyclo[3.3.1]nonanedihydrochloride

3,9-Diazabicyclo[3.3.1]nonanedihydrochloride

Cat. No.: B14102122
M. Wt: 199.12 g/mol
InChI Key: TVHJTJFJWDUCHJ-DTQHMAPFSA-N
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Description

3,9-Diazabicyclo[331]nonanedihydrochloride is a bicyclic organic compound with the molecular formula C7H16Cl2N2 It is a derivative of 3,9-diazabicyclo[331]nonane, a structure known for its unique bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3,9-diazabicyclo[3.3.1]nonanedihydrochloride involves a [3+2] cycloaddition reaction. This method typically includes the reaction of azomethine ylides with aldehydes and activated alkenes, followed by reduction and lactamization . The reaction conditions often involve the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde, and N-benzylmaleimide as starting materials .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and cycloaddition processes are likely employed to achieve large-scale synthesis. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazabicyclo[3.3.1]nonanedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can convert it into other bicyclic structures.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the bicyclic structure.

Scientific Research Applications

3,9-Diazabicyclo[3.3.1]nonanedihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3,9-diazabicyclo[3.3.1]nonanedihydrochloride involves its interaction with molecular targets, such as receptors and enzymes. For instance, derivatives of this compound have been studied as positive allosteric modulators of AMPA receptors, which play a crucial role in cognitive functions and memory . The compound binds to specific sites on the receptor, enhancing its activity and leading to improved synaptic transmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Diazabicyclo[3.3.1]nonanedihydrochloride is unique due to its specific bicyclic structure and the presence of two nitrogen atoms within the ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

(1S,5R)-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-2-6-4-8-5-7(3-1)9-6;;/h6-9H,1-5H2;2*1H/t6-,7+;;

InChI Key

TVHJTJFJWDUCHJ-DTQHMAPFSA-N

Isomeric SMILES

C1C[C@@H]2CNC[C@H](C1)N2.Cl.Cl

Canonical SMILES

C1CC2CNCC(C1)N2.Cl.Cl

Origin of Product

United States

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